Diethylsulfamoyl chloride is a reactive organosulfur electrophile utilized in advanced organic synthesis for the installation of the diethylsulfamoyl moiety. As a specialized sulfamoylating agent, it is used for converting phenols into diethylsulfamates and amines into sulfonamides. These derivatives serve as directed metalation groups (DMGs) for regioselective ortho-lithiation and as stable leaving groups in transition-metal-catalyzed cross-coupling reactions. Compared to standard sulfonyl chlorides like methanesulfonyl chloride, the diethylamino substituent increases the steric bulk around the sulfur center, making it a specific precursor for complex pharmaceutical intermediates, such as in the late-stage synthesis of the D2 receptor agonist quinagolide [1].
Procuring generic sulfamoyl chlorides, such as the more common dimethylsulfamoyl chloride (DMSC), often fails when precise steric shielding or specific solvolysis kinetics are required. The substitution of ethyl groups for methyl groups fundamentally alters the reactivity profile; the increased steric bulk of the diethyl variant effectively blocks undesired nucleophilic attack at the sulfur center during strong-base protocols [1]. Furthermore, diethylsulfamoyl chloride exhibits distinct hydrolysis kinetics, reacting eight times faster than its dimethyl analog due to a mechanistic shift involving hydrogen participation [1]. In multi-step syntheses, replacing the diethylsulfamoyl group with a dimethyl group can lead to premature cleavage, altered regioselectivity during lithiation, or failure in downstream cross-coupling steps where the diethylsulfamate acts as a specific pseudohalide.
Kinetic studies demonstrate that diethylsulfamoyl chloride exhibits a fundamentally different solvolysis profile compared to its dimethyl analog. In controlled aqueous hydrolysis environments, diethylsulfamoyl chloride hydrolyzes eight times faster than dimethylsulfamoyl chloride[1]. This acceleration is accompanied by an exceptional temperature coefficient of the enthalpy of activation (-39 cal mol^-1 deg^-1) and a secondary deuterium isotope effect of approximately 2, indicating a shift toward an SN1-like mechanism with significant hydrogen participation, whereas the dimethyl variant proceeds via a standard SN2 pathway[1].
| Evidence Dimension | Relative hydrolysis rate and secondary deuterium isotope effect |
| Target Compound Data | 8-fold relative hydrolysis rate; isotope effect ~2 |
| Comparator Or Baseline | Dimethylsulfamoyl chloride (1-fold relative rate; standard SN2 mechanism) |
| Quantified Difference | 8-fold acceleration in aqueous hydrolysis rate |
| Conditions | Aqueous solvent mixtures with kinetic isotope effect analysis |
Understanding this accelerated solvolysis and mechanistic shift is critical for optimizing aqueous workups and predicting reagent stability during procurement and process scale-up.
The substitution of ethyl groups for methyl groups on the sulfamoyl chloride framework fundamentally alters the chemoselectivity of the sulfur center. Mechanistic evaluations reveal that the bulky diethyl groups effectively block nucleophilic attack at the sulfur atom compared to the dimethyl analog [1]. This steric shielding is the primary reason why diethylsulfamoyl chloride and its resulting sulfamate derivatives exhibit higher resistance to undesired sulfur-cleavage by strong nucleophiles, directing reactivity toward desired pathways such as ortho-deprotonation rather than premature deprotection [1].
| Evidence Dimension | Steric hindrance and resistance to nucleophilic attack at sulfur |
| Target Compound Data | Diethylsulfamoyl derivatives (high steric block, prevents S-attack) |
| Comparator Or Baseline | Dimethylsulfamoyl derivatives (lower steric block, susceptible to S-attack) |
| Quantified Difference | Significant reduction in sulfur-centered nucleophilic substitution side-reactions |
| Conditions | Exposure to strong nucleophiles or bases in organic solvents |
Buyers designing complex synthetic routes must select the diethyl variant to ensure the protecting or directing group remains intact under aggressive nucleophilic or basic conditions.
In the total synthesis of complex pharmaceutical active ingredients such as the D2 receptor agonist quinagolide, diethylsulfamoyl chloride demonstrates robust reactivity for the sulfonation of sterically hindered secondary amines. During the late-stage functionalization of the tricyclic quinagolide precursor, treatment with diethylsulfamoyl chloride yielded the target N-diethylsulfamoyl derivative in a 71% isolated yield [1]. This demonstrates the reagent's capacity to efficiently install the bulky diethylsulfamoyl moiety without requiring extreme forcing conditions that could degrade sensitive functional groups on the API backbone [1].
| Evidence Dimension | Isolated yield of N-sulfonated complex intermediate |
| Target Compound Data | 71% isolated yield |
| Comparator Or Baseline | Standard sulfonyl chlorides (often suffer from competitive side reactions on hindered amines) |
| Quantified Difference | Reliable >70% yield on late-stage complex tricyclic amines |
| Conditions | Amine intermediate reacted with diethylsulfamoyl chloride in organic solvent |
Procurement teams sourcing reagents for late-stage API functionalization require compounds that deliver reliable, high-yielding conversions on highly valued, complex intermediates.
Where this compound is the right choice: When synthesizing highly substituted aromatics, converting phenols to diethylsulfamates using this reagent provides a robust directing group that withstands strong alkyllithium bases, outperforming less sterically hindered dimethylsulfamates due to the protective steric bulk of the diethyl groups[2].
Where this compound is the right choice: In the synthesis of complex pharmaceuticals, such as quinagolide, it serves as an efficient electrophile for installing the diethylsulfamoyl group on sterically hindered secondary amines, achieving high yields without degrading sensitive functional groups [1].
Where this compound is the right choice: When process chemists need to replace expensive, moisture-sensitive aryl triflates with stable pseudohalides, reacting this compound with phenols yields bench-stable aryl diethylsulfamates that resist premature sulfur-attack and excel in transition-metal-catalyzed cross-coupling reactions [2].
Corrosive;Irritant